molecular formula C20H24ClN3O B4787410 N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide

N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide

Cat. No.: B4787410
M. Wt: 357.9 g/mol
InChI Key: CRZJYGKQQNBUNS-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-16-3-5-17(6-4-16)15-23-11-13-24(14-12-23)20(25)22-19-9-7-18(21)8-10-19/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJYGKQQNBUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide” typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Substitution reactions: The piperazine ring is then functionalized with the 4-chlorophenyl and 4-ethylphenyl groups through nucleophilic substitution reactions.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Carboxylic acids, aldehydes.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new piperazine derivatives with potential pharmacological activities.

Biology

    Biological assays: The compound can be tested for its activity against various biological targets, such as enzymes or receptors.

Medicine

    Drug development: Piperazine derivatives are often explored for their potential as therapeutic agents in treating conditions like anxiety, depression, and infections.

Industry

    Material science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide” would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-[(4-ethylphenyl)methyl]piperazine: Another related compound with potential therapeutic applications.

Uniqueness

“N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide” is unique due to the presence of both the 4-chlorophenyl and 4-ethylphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide
Reactant of Route 2
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N-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide

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